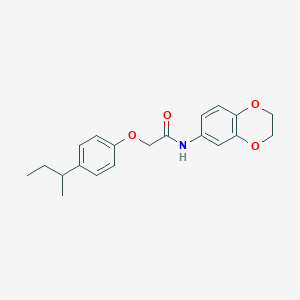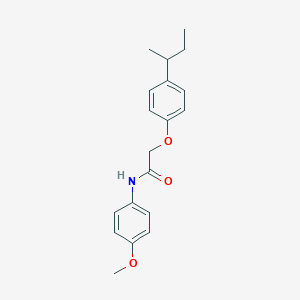
N-(5-bromo-6-methyl-2-pyridinyl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-bromo-6-methyl-2-pyridinyl)-2-furamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BMF and is a heterocyclic compound that contains both pyridine and furan rings. The synthesis of BMF is relatively simple, and it has been widely used in biochemical and physiological studies.
Mechanism of Action
The mechanism of action of BMF is not fully understood. However, it is known that BMF can interact with various enzymes and proteins, leading to changes in their activity. BMF has been shown to inhibit the activity of some enzymes, such as cyclooxygenase-2, which is involved in inflammation. BMF has also been shown to activate some enzymes, such as sirtuins, which are involved in aging and longevity.
Biochemical and Physiological Effects:
BMF has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in cells. BMF has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. Additionally, BMF has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
BMF has several advantages as a research tool. It is relatively easy to synthesize, and its fluorescent properties make it a useful probe for studying protein-ligand interactions. However, BMF also has some limitations. Its mechanism of action is not fully understood, and its effects may vary depending on the experimental conditions. Additionally, BMF has not been extensively studied in humans, so its safety and efficacy are not well established.
Future Directions
There are several future directions for research on BMF. One area of research is the development of BMF-based probes for imaging and diagnostics. BMF has potential applications in the diagnosis and treatment of various diseases, such as cancer and Alzheimer's disease. Another area of research is the development of BMF-based compounds for drug discovery. BMF has shown promising results in animal models of diabetes and Alzheimer's disease, and further research may lead to the development of new treatments for these conditions. Finally, further research is needed to fully understand the mechanism of action of BMF and its effects on various enzymes and proteins.
Synthesis Methods
The synthesis of BMF involves the reaction between 5-bromo-6-methyl-2-pyridinamine and furan-2-carboxylic acid. This reaction is carried out in the presence of a catalyst and under specific reaction conditions, which results in the formation of BMF. The yield of BMF can be improved by optimizing the reaction conditions, such as temperature, pressure, and reaction time.
Scientific Research Applications
BMF has been extensively studied for its potential applications in scientific research. It has been used as a tool to study the mechanism of action of various enzymes and proteins. BMF has also been used as a fluorescent probe to study the binding of proteins and ligands. Additionally, BMF has been used as a precursor in the synthesis of other compounds that have potential applications in drug discovery.
properties
Molecular Formula |
C11H9BrN2O2 |
|---|---|
Molecular Weight |
281.1 g/mol |
IUPAC Name |
N-(5-bromo-6-methylpyridin-2-yl)furan-2-carboxamide |
InChI |
InChI=1S/C11H9BrN2O2/c1-7-8(12)4-5-10(13-7)14-11(15)9-3-2-6-16-9/h2-6H,1H3,(H,13,14,15) |
InChI Key |
XNKDQQDKRRNOST-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=CC=CO2)Br |
Canonical SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=CC=CO2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}pyridine-3-carboxamide](/img/structure/B251486.png)
![2,6-Dimethoxy-N-(2-methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide](/img/structure/B251487.png)

![2-[4-(butan-2-yl)phenoxy]-N-phenylacetamide](/img/structure/B251490.png)

![2-[4-(butan-2-yl)phenoxy]-N-(2-cyanophenyl)acetamide](/img/structure/B251494.png)
![2-(4-sec-butylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B251495.png)

![N-benzyl-2-[4-(butan-2-yl)phenoxy]acetamide](/img/structure/B251497.png)



![2-[4-(butan-2-yl)phenoxy]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B251505.png)
